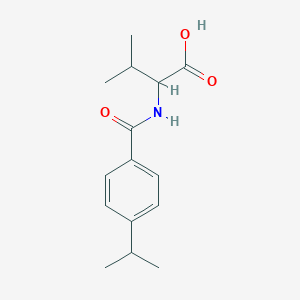
N-(4-isopropylbenzoyl)valine
Übersicht
Beschreibung
N-(4-isopropylbenzoyl)valine, also known as Valbenazine, is a novel drug that has been developed for the treatment of tardive dyskinesia. Tardive dyskinesia is a neurological disorder characterized by involuntary movements of the face, tongue, and limbs. It is a common side effect of long-term use of antipsychotic medications. Valbenazine is the first and only drug approved by the US FDA for the treatment of tardive dyskinesia.
Wirkmechanismus
N-(4-isopropylbenzoyl)valine works by inhibiting the activity of the vesicular monoamine transporter 2 (VMAT2) in the brain. VMAT2 is responsible for packaging dopamine and other monoamines into vesicles for storage and release. By inhibiting VMAT2, N-(4-isopropylbenzoyl)valine reduces the release of dopamine in the brain, which is believed to be the cause of tardive dyskinesia.
Biochemical and Physiological Effects:
N-(4-isopropylbenzoyl)valine has been shown to reduce the severity of tardive dyskinesia symptoms in clinical trials. It has also been reported to improve quality of life and reduce the burden of the disease on patients and caregivers. N-(4-isopropylbenzoyl)valine has a long half-life and is metabolized by the liver, with the majority of the drug excreted in the feces.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylbenzoyl)valine is a valuable tool for studying the role of dopamine in neurological disorders. It can be used to investigate the molecular mechanisms underlying tardive dyskinesia and other dopamine-related disorders. However, N-(4-isopropylbenzoyl)valine has limitations in terms of its specificity and selectivity for VMAT2. It may also have off-target effects that need to be taken into account in experimental design and data interpretation.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-isopropylbenzoyl)valine. One area of focus is the optimization of the drug's pharmacokinetic and pharmacodynamic properties. This could involve the development of new formulations or dosing regimens that improve the drug's efficacy and safety. Another area of interest is the investigation of N-(4-isopropylbenzoyl)valine's potential in the treatment of other neurological disorders. This could involve preclinical and clinical studies to evaluate the drug's efficacy and safety in these conditions. Finally, there is a need for further research on the molecular mechanisms underlying N-(4-isopropylbenzoyl)valine's therapeutic effects, which could lead to the development of new drugs with improved specificity and selectivity for VMAT2.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylbenzoyl)valine has been extensively studied for its therapeutic potential in the treatment of tardive dyskinesia. It has also been investigated for its efficacy in the treatment of other neurological disorders such as Huntington's disease, Tourette's syndrome, and obsessive-compulsive disorder. N-(4-isopropylbenzoyl)valine has shown promising results in preclinical studies and clinical trials, and its safety and efficacy have been established in several studies.
Eigenschaften
IUPAC Name |
3-methyl-2-[(4-propan-2-ylbenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9(2)11-5-7-12(8-6-11)14(17)16-13(10(3)4)15(18)19/h5-10,13H,1-4H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXPMHHMYCDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(propan-2-yl)phenyl]carbonyl}valine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide](/img/structure/B4654685.png)
![7-ethyl-7-methyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4654693.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4654715.png)
![N-allyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4654719.png)
![3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide](/img/structure/B4654723.png)
![2-iodo-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4654731.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4654737.png)
![2-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4654749.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4654756.png)
![propyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B4654757.png)
![N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)
![N-[2-[4-(methylthio)phenyl]-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4654761.png)
